
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
Overview
Description
“(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This compound also contains benzyloxy, chloro, and iodo substituents, as well as a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various substituents attached at the appropriate positions. The benzyloxy group would likely be attached via an ether linkage, the chloro and iodo groups would be directly attached to the carbon atoms of the pyridine ring, and the methanol group would be attached via a single bond .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be quite varied, depending on the specific conditions and reagents used. The presence of the pyridine ring, as well as the various substituents, could allow for a wide range of reactions. For example, the benzyloxy group could potentially undergo reactions involving the benzyl ether linkage .Scientific Research Applications
Synthesis of Chalcone Derivatives
Chalcones: are a group of chemical compounds with various pharmaceutical and medicinal applications. The compound can be used to synthesize novel chalcone derivatives, which have shown potential in antimicrobial and antioxidant activities . These derivatives are synthesized by coupling with aromatic substituted aldehydes and have been characterized by their spectral data and physical properties.
Dendrimer Synthesis
Dendrimers are highly branched, star-shaped macromolecules with applications in medicine, biomedical, and pharmaceutical fields. The subject compound can be involved in the synthesis of dendrimers due to its benzyloxy group, which may facilitate the formation of dendritic structures. These structures are known for their high drug transfer capacity and unique physical and chemical properties .
Methanol Generation from Bio-syngas
The compound could potentially be used as a catalyst or a precursor in the generation of methanol from bio-syngas. This process is a sustainable and renewable method of generating methanol, which is widely used as a fuel and in the synthesis of various chemicals . The experimental analysis and modeling studies of this process are crucial for advancing the use of bio-syngas in methanol production.
Methanol Fuel Production and Utilization
In the context of environmental sustainability, the compound may find application in the production and utilization of methanol fuel. Methanol produced from biomass, such as biomethanol, is a cleaner energy source that can significantly reduce nitrogen oxide emissions and eliminate sulfur oxide emissions when combusted .
Tyrosinase Inhibition for Anti-Melanogenic Purposes
Tyrosinase inhibitors are important in the field of dermatology for their anti-melanogenic properties. The compound has a structure that could be modified to act as a mixed-type inhibitor, potentially showing potent inhibitory effects on tyrosinase activity, which is crucial in controlling melanin production in the skin .
Antimicrobial Activity
The compound’s derivatives have been explored for their antimicrobial properties. By synthesizing specific chalcone derivatives, researchers have investigated their effectiveness against various bacterial strains, showcasing the compound’s potential in developing new antimicrobial agents .
Future Directions
The potential future directions for research involving “(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” could be quite varied, given the complexity of this compound. Potential areas of interest could include exploring its synthesis in more detail, investigating its reactivity under various conditions, and exploring potential applications in areas such as pharmaceuticals or materials science .
properties
IUPAC Name |
(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAADPSBHNGSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670634 | |
| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186405-17-3 | |
| Record name | 6-Chloro-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
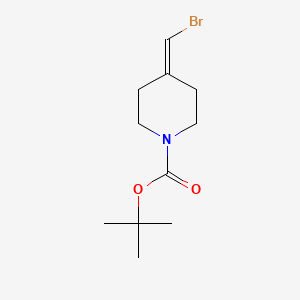



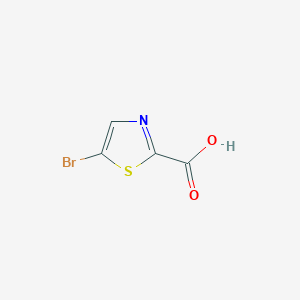
![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)
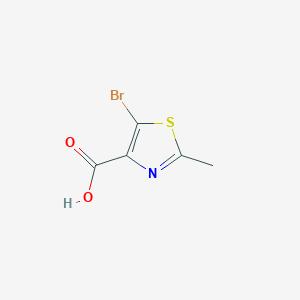

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

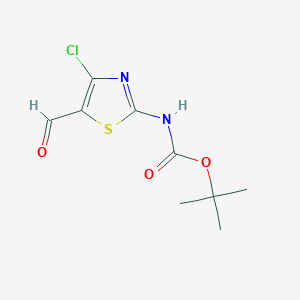
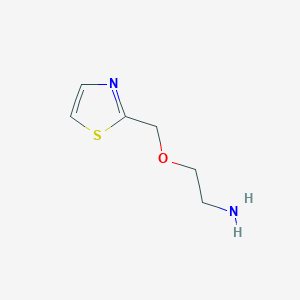
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)